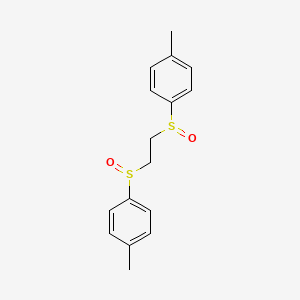
1,1'-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is an organic compound with the molecular formula C14H14O2S2 It is characterized by the presence of two 4-methylbenzene groups connected by an ethane-1,2-diyldisulfinyl bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed:
Oxidation: Formation of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene).
Reduction: Formation of 1,1’-(Ethane-1,2-diyldisulfanyl)bis(4-methylbenzene).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl groups can participate in redox reactions, influencing cellular processes. In industrial applications, its reactivity can be harnessed to produce desired chemical transformations.
相似化合物的比较
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with sulfonyl groups instead of sulfinyl groups.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Contains sulfonate groups instead of sulfinyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfinyl or sulfonyl groups, having a simpler ethane-1,2-diyl linkage.
Uniqueness: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of the ethane-1,2-diyldisulfinyl bridge with 4-methylbenzene groups makes it a versatile compound for various applications.
属性
CAS 编号 |
10349-05-0 |
|---|---|
分子式 |
C16H18O2S2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-methylphenyl)sulfinylethylsulfinyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-13-3-7-15(8-4-13)19(17)11-12-20(18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
QHSDSANXJXVJDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















